
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one is an organic compound with the molecular formula C12H18O It is a cyclobutanone derivative, characterized by a cyclobutane ring attached to a dimethylcyclohexenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with a suitable cyclobutanone precursor under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including catalytic hydrogenation, oxidation, and cyclization reactions. These processes are optimized to maximize yield and minimize production costs while ensuring the safety and environmental compliance of the manufacturing operations.
化学反応の分析
Types of Reactions
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexenyl structure but lacking the cyclobutanone ring.
Cyclobutanone: A simpler compound with only the cyclobutanone ring and no additional substituents.
Uniqueness
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one is unique due to its combined cyclohexenyl and cyclobutanone structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
90660-07-4 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
2-(2,6-dimethylcyclohexen-1-yl)cyclobutan-1-one |
InChI |
InChI=1S/C12H18O/c1-8-4-3-5-9(2)12(8)10-6-7-11(10)13/h8,10H,3-7H2,1-2H3 |
InChIキー |
LVZLWWAWTFFAOO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(=C1C2CCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
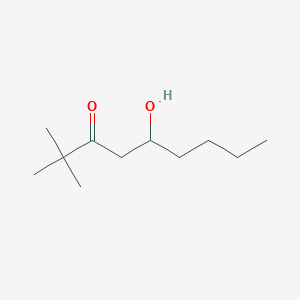
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
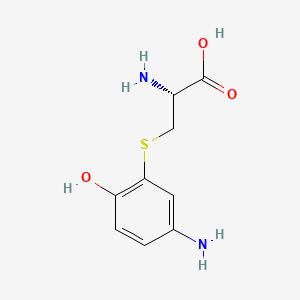
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
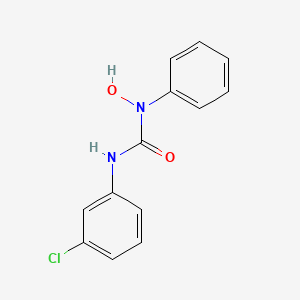
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
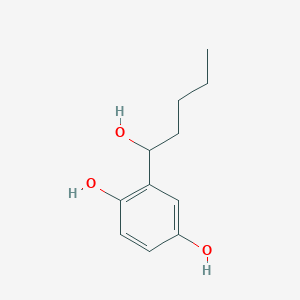
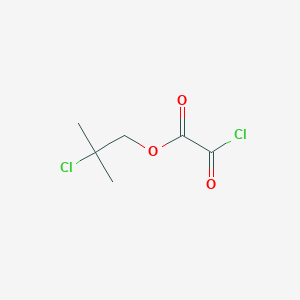
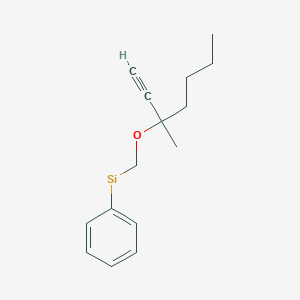
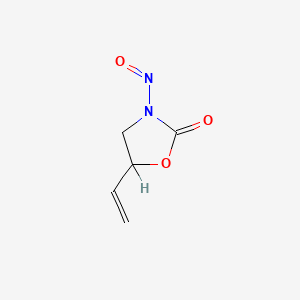

![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
